(3-Methoxyisoquinolin-6-yl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-methoxyisoquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-8-4-9(11(13)14)3-2-7(8)6-12-10/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGRXQMUAIGUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC(=NC=C2C=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Precursors
The most common and efficient method for preparing this compound involves palladium-catalyzed borylation of a suitably halogenated precursor, such as 6-bromo-3-methoxyisoquinoline.
- Procedure : The halogenated isoquinoline is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate or potassium phosphate.
- Solvent and conditions : Typically conducted in 1,4-dioxane or a mixture of dioxane and water, heated to 80–100 °C under inert atmosphere for several hours.
- Outcome : The reaction affords the corresponding boronate ester, which is subsequently hydrolyzed under acidic or basic aqueous conditions to yield the free boronic acid.
This method offers high regioselectivity and good yields, leveraging the well-established Suzuki-Miyaura coupling conditions adapted for boronate synthesis.
Directed Lithiation Followed by Borylation
Another approach involves selective lithiation of the isoquinoline ring at the 6-position, facilitated by the directing effect of the nitrogen atom and the methoxy group at position 3.
- Procedure : Treatment of 3-methoxyisoquinoline with a strong base such as n-butyllithium at low temperature (-78 °C) to generate the 6-lithiated intermediate.
- Quenching : The lithiated species is then treated with a boron electrophile such as triisopropyl borate.
- Workup : Acidic hydrolysis of the boronate intermediate yields the target boronic acid.
This method requires careful temperature control and anhydrous conditions but provides a direct route without the need for halogenated precursors.
Matteson Homologation and Ester Intermediates
Though less common for isoquinoline derivatives, Matteson homologation techniques allow the synthesis of α-substituted boronic acids with stereochemical control.
- Starting from a boronic ester intermediate, homologation with chloromethyllithium reagents followed by substitution and deprotection steps can yield complex boronic acids.
- This approach is more frequently applied to peptidyl or α-aminoboronates but can be adapted for heteroaryl boronic acids with appropriate functionalization.
Comparative Data Table of Preparation Methods
| Method | Key Reagents and Catalysts | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd-catalyzed borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, K3PO4 | 80–100 °C, 2–5 h, inert atmosphere | 60–85 | High regioselectivity, scalable | Requires halogenated precursor, expensive catalyst |
| Directed lithiation + borylation | n-BuLi, triisopropyl borate | -78 °C to RT, anhydrous conditions | 50–70 | Direct, no halogenated precursor needed | Sensitive to moisture, requires low temp |
| Matteson homologation | Boronic esters, chloromethyllithium, LiAlH4 | Multi-step, varied | Variable | Stereochemical control, versatile | Complex, multi-step, less common for isoquinolines |
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronic acid group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides or triflates. Key examples include:
Mechanistic Insight : The reaction proceeds via oxidative addition of the halide to Pd(0), transmetallation with the boronic acid, and reductive elimination .
Oxidative Transformations
(3-Methoxyisoquinolin-6-yl)boronic acid undergoes chemoselective oxidation under controlled conditions:
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Oxone®-Mediated Oxidation : In biphasic systems (e.g., CPME/H₂O), Oxone® selectively oxidizes boronic acids to phenols without affecting boronate esters (e.g., BPin) .
Anionotropic Rearrangements
In the presence of chelating ligands (e.g., 8-hydroxyquinoline), the compound participates in boron-to-boron group transfers :
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Disproportionation : Under basic conditions, boronic acids form tetrahedral ‘ate’ complexes (e.g., II in Fig. 1a of ), enabling organic group migration between boron centers .
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Outcome : Generates borinic acids (e.g., 5 in ) or trialkoxyboronates.
Stability and Side Reactions
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Protodeboronation : Acidic or protic conditions may cleave the B–C bond, especially with electron-deficient arenes .
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Self-Condensation : Excess boronic acid forms trimeric boroxines under anhydrous conditions .
Key Challenges
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
(3-Methoxyisoquinolin-6-yl)boronic acid is primarily utilized as a building block in organic synthesis. It plays a crucial role in the formation of complex structures through reactions such as the Suzuki–Miyaura coupling , which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is pivotal in synthesizing biaryl compounds, which are important in pharmaceuticals and materials science .
Reaction Conditions and Mechanism
- Catalysts : Typically employs palladium catalysts.
- Reagents : Aryl halides are commonly used alongside this boronic acid.
The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid, leading to the formation of the desired biaryl product.
Medicinal Chemistry
Potential as Enzyme Inhibitors
Research has indicated that boronic acids, including this compound, can act as reversible covalent inhibitors of serine proteases. This interaction occurs through the formation of tetrahedral intermediates at the active site of enzymes, making them valuable in drug design for therapeutic applications .
Case Studies
- Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, positioning them as potential candidates for new antimicrobial agents .
Materials Science
Development of Functional Materials
In materials science, this compound is explored for its ability to form stable complexes with diols and other molecules. This property is leveraged in creating sensors and other functional materials where selective binding is crucial .
Fluorescent Probes
Recent studies have also investigated the use of this compound as part of fluorescent probes for biological imaging. The compound's ability to interact selectively with specific biomolecules enhances its utility in biological research .
Mechanism of Action
The mechanism by which (3-Methoxyisoquinolin-6-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In the case of enzyme inhibition, the boronic acid moiety interacts with the active site serine residue, forming a tetrahedral intermediate that mimics the transition state of the enzyme’s natural substrate . This interaction can effectively inhibit the enzyme’s activity, making boronic acids valuable tools in medicinal chemistry.
Comparison with Similar Compounds
Key Insights :
- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound increases electron density at the isoquinoline core, raising its pKa compared to chloro- or fluoro-substituted analogs.
- Aromatic System: Isoquinoline derivatives exhibit stronger π-π interactions than pyridine or phenyl analogs, enhancing binding to hydrophobic enzyme pockets (e.g., histone deacetylases) .
Reactivity in Cross-Coupling Reactions
Boronic acids are critical in Suzuki-Miyaura couplings. Comparative studies reveal:
The target compound’s moderate yield (70–85%) reflects steric hindrance from the isoquinoline core, whereas smaller aryl boronic acids (e.g., 4-nitrophenyl) achieve higher yields due to faster transmetalation .
Antifungal and Anticancer Potential
- Antifungal Activity: this compound analogs (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylase (HDAC) MoRPD3 at IC₅₀ ~1 µM, outperforming trichostatin A (IC₅₀ ~1.5 µM) in appressorium formation assays .
- Anticancer Activity : Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells), whereas the target compound’s activity remains underexplored .
Selectivity Challenges :
- The methoxy group in the target compound may reduce off-target effects compared to non-substituted aryl boronic acids, which often bind promiscuously to serine proteases (e.g., proteasome) .
Stability and Hydrolytic Behavior
Boronic acids undergo hydrolysis to boronate esters or phenol derivatives under oxidative conditions. For example:
- 4-Nitrophenylboronic acid converts to 4-nitrophenol in H₂O₂ at pH 11 (rate constant 0.0586 s⁻¹) .
- The target compound’s isoquinoline core likely stabilizes the boronic acid form, delaying hydrolysis compared to phenyl analogs.
Biological Activity
(3-Methoxyisoquinolin-6-yl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry and biological research. Its structure, characterized by the presence of a methoxy group and an isoquinoline moiety, suggests interesting interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
- Chemical Formula : CHBNO
- Molecular Weight : 203.01 g/mol
- IUPAC Name : this compound
- CAS Number : 1690326-09-0
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 203.01 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1690326-09-0 |
Boronic acids, including this compound, exhibit various biological activities due to their ability to interact with enzymes and receptors. They can form reversible covalent bonds with serine residues in active sites of enzymes, thereby modulating their activity. This characteristic is particularly relevant in the context of enzyme inhibition and drug design.
- Enzyme Inhibition : Boronic acids are known to inhibit β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Studies indicate that this compound may enhance the efficacy of β-lactams against resistant bacterial strains by acting as a β-lactamase inhibitor .
- Binding Affinity : The compound's structure allows it to bind selectively to specific proteins and enzymes, potentially leading to therapeutic applications in treating infections caused by resistant bacteria .
Therapeutic Potential
Research indicates that boronic acids have applications beyond antimicrobial activity. They are being explored for their roles in cancer therapy and diabetes management:
- Cancer Therapy : Boron-containing compounds are being investigated for their utility in boron-neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron compounds to enhance radiation effects on tumor cells .
- Diabetes Management : Boronic acids can interact with glucose and polysaccharides, suggesting potential applications in glucose sensing and diabetes treatment .
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound significantly reduced the minimum inhibitory concentration (MIC) of β-lactams against resistant bacteria such as E. coli. The compound showed an average decrease in MIC values by eight-fold when used in combination with β-lactams .
- Inhibition of β-Lactamases : In vitro studies revealed that this boronic acid derivative inhibited class A and class C β-lactamases, indicating its potential as a broad-spectrum antibiotic adjuvant .
Table 2: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for (3-Methoxyisoquinolin-6-yl)boronic acid, and how do reaction conditions influence yield?
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where halogenated isoquinoline precursors react with boronic acid pinacol esters. The methoxy substituent at the 3-position requires careful protection/deprotection strategies to avoid undesired side reactions. Reaction parameters like catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (THF or dioxane), and temperature (60–100°C) significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is critical due to boronic acid sensitivity to protic solvents .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- LC-MS/MS : Detects trace impurities (e.g., unreacted precursors) at ppm levels, validated under ICH guidelines .
- ¹H/¹³C NMR : Confirms substitution patterns and boronic acid proton signals (~δ 7–9 ppm).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways (e.g., boroxine formation at >150°C) .
- FT-IR : Identifies B-O stretching vibrations (~1350 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
Q. What are the primary applications of this compound in drug discovery?
Its boronic acid moiety enables reversible covalent binding to biological targets, such as proteases or glycoproteins. Applications include:
- Proteasome inhibition : Mimicking bortezomib’s mechanism for anticancer activity .
- Glycoprotein sensing : Leveraging diol-binding for glucose detection or bacterial targeting .
- Bioisosteres : Replacing carboxyl groups to enhance pharmacokinetics (e.g., metabolic stability) .
Advanced Research Questions
Q. How do substituents like the 3-methoxy group influence binding kinetics with diols or biomolecules?
The methoxy group’s electron-donating effect stabilizes the boronic acid’s tetrahedral intermediate during diol binding, increasing affinity. Stopped-flow kinetics studies on isoquinolinylboronic acids show substituent position (e.g., 3- vs. 8-substitution) alters kon values. For example, 3-methoxy derivatives exhibit higher kon (~10³ M⁻¹s⁻¹) for fructose than glucose due to steric and electronic effects .
Q. How can discrepancies in reported binding affinities be resolved?
Contradictions often arise from buffer pH, ionic strength, or competing interactions. Methodological recommendations:
- Standardize conditions : Use pH 7.4 phosphate buffer with controlled Mg²⁺/Ca²⁺ levels to mimic physiological settings .
- Competition assays : Compare binding in the presence of common interferents (e.g., ascorbic acid) .
- Computational validation : MD simulations to predict binding modes and compare with experimental data .
Q. What strategies optimize thermal stability for high-temperature applications (e.g., flame retardants)?
Thermogravimetric analysis (TGA) reveals degradation pathways:
Q. How can selectivity for glycoprotein capture be enhanced in biosensors?
- Surface engineering : Immobilize the compound on carboxymethyl dextran to reduce non-specific interactions .
- Buffer optimization : Use high-pH borate buffers (pH 9–10) to weaken secondary electrostatic interactions .
- Structural tweaks : Introduce steric hindrance (e.g., bulkier aryl groups) to limit access to non-target diols .
Q. What computational approaches aid in designing derivatives for targeted drug delivery?
Q. How are trace impurities detected and quantified in synthetic batches?
- LC-MS/MS in MRM mode : Achieves LODs <0.1 ppm for genotoxic impurities like phenylboronic acid derivatives .
- Derivatization-free protocols : Direct analysis under acidic mobile phases (0.1% formic acid) to avoid esterification artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
